

Physical and chemical properties of Diphenyl methylphosphonate

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Compound of Interest

Compound Name: *Diphenyl methylphosphonate*

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An In-depth Technical Guide to Diphenyl Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **diphenyl methylphosphonate** (DPMP), a significant organophosphorus compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of phosphonate derivatives.

Introduction

Diphenyl methylphosphonate (CAS No: 7526-26-3) is a diester of methylphosphonic acid. As a member of the phosphonate class of compounds, it holds relevance in various chemical and biological research areas. Phosphonates are recognized as structural analogs of phosphates and carboxylates, making them valuable tools in drug design, particularly as enzyme inhibitors. [1] This guide details the fundamental physical and chemical characteristics of DPMP, methods for its synthesis and analysis, and its reactivity profile.

Physical and Chemical Properties

Diphenyl methylphosphonate is a white solid at room temperature. [2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Identifiers and General Properties

Property	Value	Reference(s)
IUPAC Name	[methyl(phenoxy)phosphoryl]oxybenzene	[3]
CAS Number	7526-26-3	[3]
Molecular Formula	C ₁₃ H ₁₃ O ₃ P	[3]
Molecular Weight	248.21 g/mol	[3]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	
InChI	InChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3	[4]
InChIKey	HPUPGAFDTWIMBR-UHFFFAOYSA-N	[4]
Canonical SMILES	O=P(OC=1C=CC=CC1)(OC=2C=CC=CC2)C	[4]

Table 2: Physical Properties

Property	Value	Conditions	Reference(s)
Melting Point	32.5-37.5 °C	[2][5]	
Boiling Point	155 °C	at 1 Torr	[4]
Density	1.21 g/mL	at 25 °C	[2][5]
1.2207 g/cm ³	at 0 °C	[4]	
Vapor Pressure	Not available	[2]	
Water Solubility	1.56 g/L	at 20 °C	[6]
LogP	2.8	at 30 °C	[6]
Topological Polar Surface Area	35.5 Å ²	[3]	
Flash Point	110 °C (230 °F)	[2]	

Note: Specific solubility data in common organic solvents like ethanol, acetone, and dichloromethane are not readily available in the searched literature.

Chemical Synthesis

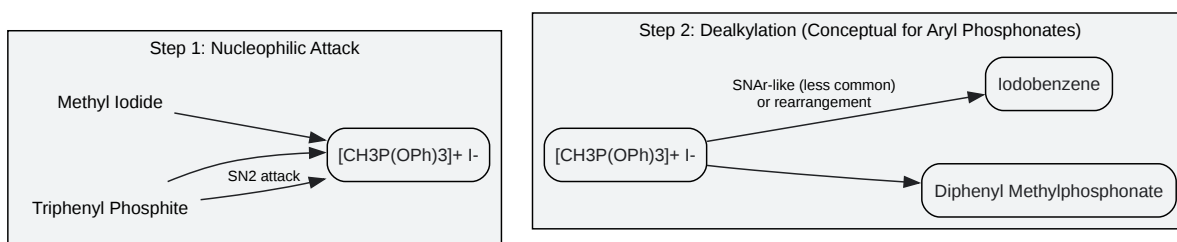
The primary method for the synthesis of **diphenyl methylphosphonate** and other phosphonates is the Michaelis-Arbuzov reaction.[7][8][9] This reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as a phosphite, on an alkyl halide.

Michaelis-Arbuzov Reaction Mechanism

The synthesis of **diphenyl methylphosphonate** can be achieved through the reaction of triphenyl phosphite with a methyl halide (e.g., methyl iodide). The mechanism proceeds in two main steps:

- **Nucleophilic Attack:** The trivalent phosphorus atom of the triphenyl phosphite acts as a nucleophile and attacks the electrophilic methyl group of the methyl halide. This results in the formation of a phosphonium salt intermediate.

- Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the phenyl groups is not favorable. In the case of trialkyl phosphites, one of the alkyl groups is attacked. For triphenyl phosphite, the reaction is more complex and can require more forcing conditions. A more common route to dialkyl aryl phosphonates is through different starting materials. However, the general principle of the Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis.



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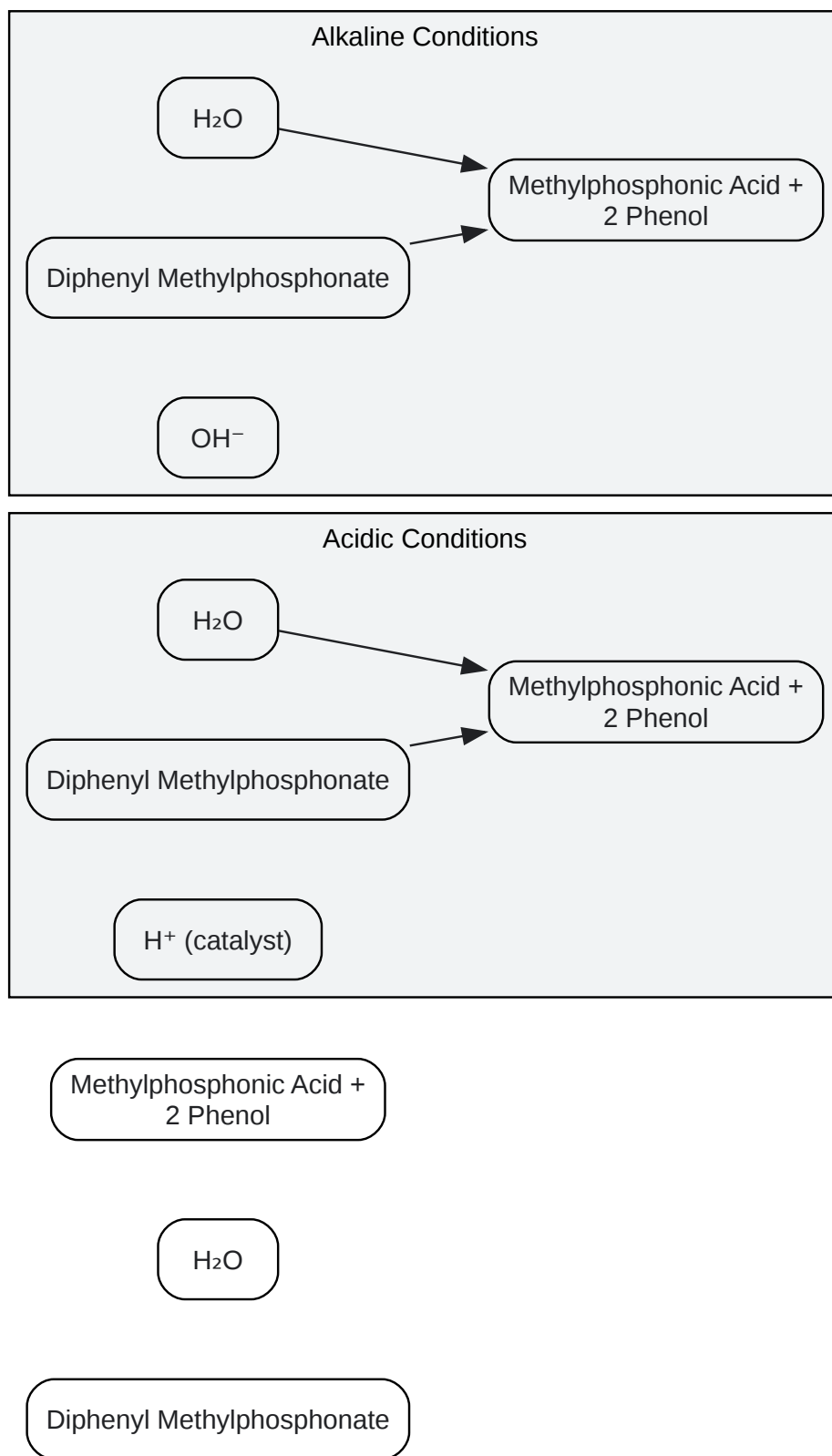
Caption: Generalized Michaelis-Arbuzov reaction pathway.

Reactivity

Hydrolysis

Diphenyl methylphosphonate can undergo hydrolysis under both acidic and basic conditions to yield methylphosphonic acid and phenol. The rate of hydrolysis is influenced by pH and temperature.

- Acidic Hydrolysis: In the presence of a strong acid, such as hydrochloric acid, the ester linkages are cleaved. The reaction typically requires heating.^[10]
- Alkaline Hydrolysis: Under basic conditions, such as in the presence of sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic phosphorus atom, leading to the cleavage of the phenoxy groups.^[11]



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Caption: Hydrolysis of **diphenyl methylphosphonate**.

Reactions with Nucleophiles and Electrophiles

The phosphorus center in **diphenyl methylphosphonate** is electrophilic and can be attacked by various nucleophiles. The reactivity is influenced by the nature of the nucleophile and the reaction conditions. Conversely, the oxygen atom of the phosphoryl group has nucleophilic character and can interact with electrophiles.

Spectroscopic and Chromatographic Analysis

The structural elucidation and purity assessment of **diphenyl methylphosphonate** are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals include those for the methyl protons and the aromatic protons of the two phenyl groups.
- ^{13}C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule.
- ^{31}P NMR: Phosphorus-31 NMR is a powerful technique for characterizing organophosphorus compounds, providing a distinct signal for the phosphorus atom in **diphenyl methylphosphonate**.

Infrared (IR) Spectroscopy

The IR spectrum of **diphenyl methylphosphonate** will show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

- P=O (phosphoryl) stretching vibration.
- P-O-C (aryl) stretching vibrations.
- C-H stretching and bending vibrations of the methyl and phenyl groups.
- C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

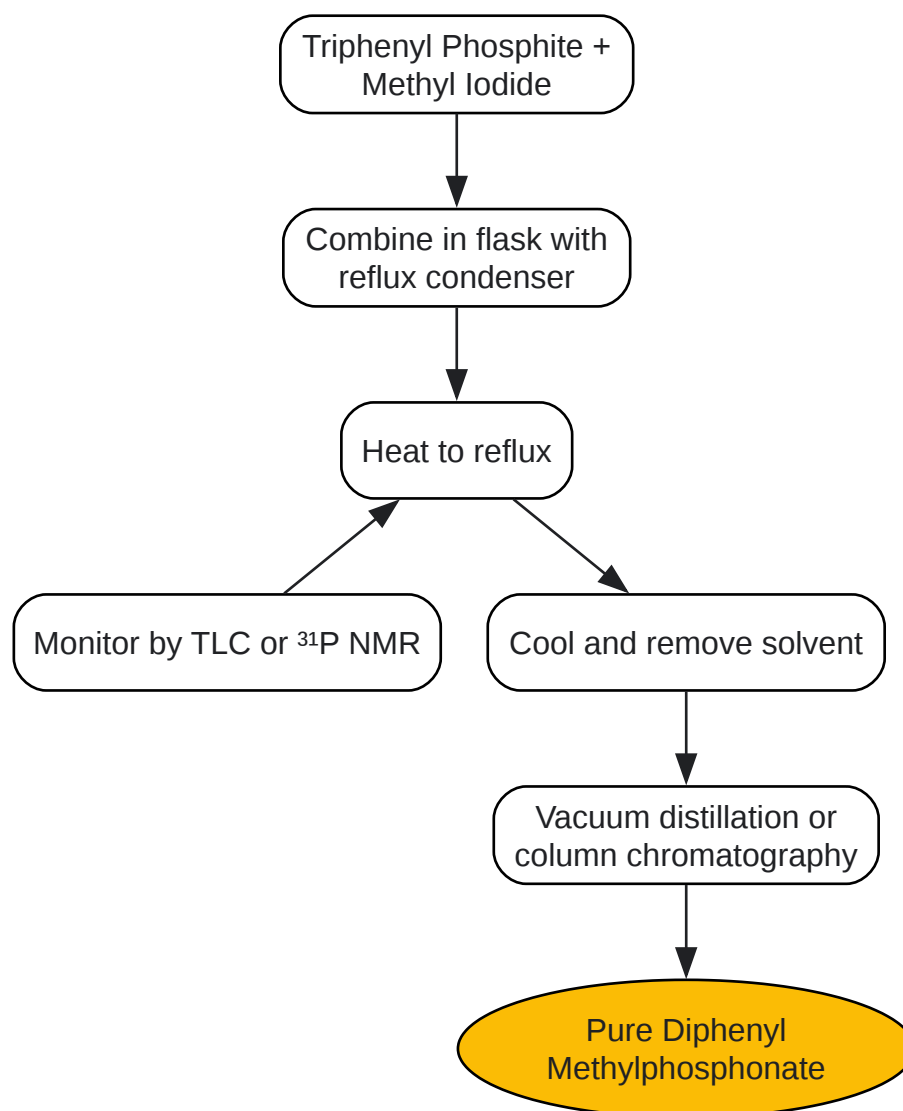
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation.

Experimental Protocols

Synthesis of Diphenyl Methylphosphonate (Representative Protocol)

This protocol is a general representation of a Michaelis-Arbuzov type reaction and may require optimization.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenyl phosphite and a slight excess of methyl iodide. The reaction can be run neat or in a suitable high-boiling solvent.
- **Reaction Execution:** Heat the mixture to reflux. The reaction progress can be monitored by TLC or ^{31}P NMR.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **diphenyl methylphosphonate**.



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Caption: Workflow for the synthesis of DPMP.

NMR Sample Preparation

- Weigh 5-10 mg of **diphenyl methylphosphonate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

- Cap the NMR tube and ensure the solution is homogeneous.

FTIR Sample Preparation (KBr Pellet Method)

- Grind 1-2 mg of **diphenyl methylphosphonate** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to a pellet press.
- Apply pressure to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer for analysis.

GC-MS Analysis (General Protocol)

- Sample Preparation: Prepare a dilute solution of **diphenyl methylphosphonate** in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms or HP-5ms) coupled to a mass spectrometer.
- Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- GC Program: A typical temperature program might start at a low temperature (e.g., 70 $^{\circ}$ C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 $^{\circ}$ C) to ensure elution of the compound.
- MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ion of **diphenyl methylphosphonate** (m/z 248).

Applications in Drug Development

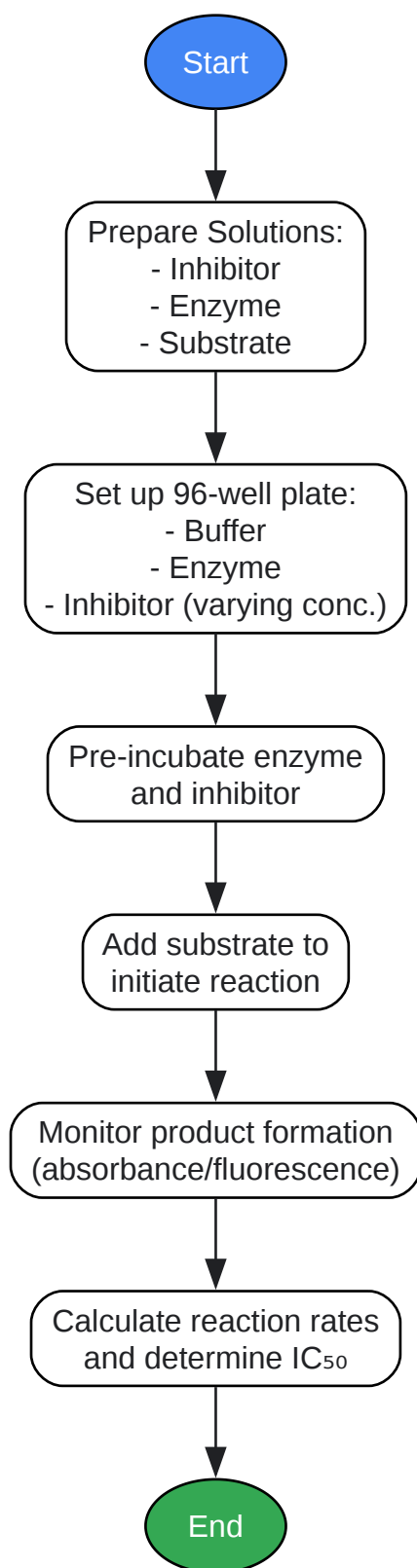
Phosphonates are widely recognized for their potential in drug design. They can act as stable mimics of phosphate esters, which are common motifs in biological systems. This makes them attractive candidates for the development of enzyme inhibitors. **Diphenyl methylphosphonate** itself can serve as a precursor for the synthesis of more complex phosphonate-containing

molecules with potential therapeutic activity. For instance, it can be a starting material for the synthesis of peptidyl phosphonates, which are known inhibitors of proteases.

Enzyme Inhibition Assay (Representative Protocol)

This is a general protocol to assess the inhibitory activity of a phosphonate compound, for which **diphenyl methylphosphonate** could be a synthetic precursor, against a target enzyme (e.g., a protease or esterase).

- Reagent Preparation:
 - Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
 - Prepare a solution of the target enzyme in an appropriate assay buffer.
 - Prepare a solution of the enzyme's substrate in the assay buffer.
- Assay Procedure:
 - In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.
 - Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
 - Pre-incubate the enzyme and inhibitor for a defined period.
 - Initiate the reaction by adding the substrate to all wells.
 - Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product using a plate reader.
- Data Analysis:
 - Calculate the initial reaction rates for each inhibitor concentration.
 - Plot the enzyme activity against the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).



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Caption: General workflow for an enzyme inhibition assay.

Safety and Handling

Diphenyl methylphosphonate is classified as toxic if swallowed and may be toxic in contact with skin. It is also toxic to aquatic life with long-lasting effects.^[1]

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- **Storage:** Store in a tightly closed container in a dry and well-ventilated place.
- **Disposal:** Dispose of contents and container in accordance with local, regional, national, and international regulations.

This guide provides a foundational understanding of **diphenyl methylphosphonate** for its application in research and development. For more detailed information, it is recommended to consult the cited literature and relevant safety data sheets.

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